molecular formula C15H13N3O B11780654 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine

Cat. No.: B11780654
M. Wt: 251.28 g/mol
InChI Key: LLXGOVUAPPQFJL-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the pyrazole

Preparation Methods

The synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .

Chemical Reactions Analysis

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine, can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies demonstrated that these compounds induce apoptosis in various cancer cell lines, including MCF-7 and A549, with IC50 values indicating significant cytotoxicity .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.74CDK2 inhibition
Other derivativesA5490.28Apoptosis induction

Antimicrobial Properties

The compound has exhibited significant antimicrobial properties against various bacterial strains. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as effective antibacterial agents, potentially useful in treating infections caused by resistant strains .

Table 2: Antimicrobial Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Other derivativesEscherichia coli18

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of these complexes, making them suitable for catalysis and material science applications .

Case Study: Metal Complexes
Research has demonstrated that complexes formed with this ligand exhibit enhanced catalytic activity in various organic transformations, showcasing its potential in synthetic chemistry.

Material Science Applications

The unique structural properties of this compound make it a candidate for developing advanced materials. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties .

Table 3: Material Properties of Polymers Containing Pyrazolo[3,4-b]pyridine

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyethylene oxide + ligand25035
Polystyrene + ligand23030

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyridine moiety, which is known to enhance its biological activity. The synthesis typically involves the reaction of hydrazine with appropriate carbonyl compounds, leading to the formation of the pyrazole structure. Recent studies have optimized this synthesis to improve yield and purity, employing techniques such as NMR and mass spectrometry for characterization .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study evaluated various pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis, revealing that specific substitutions enhance their efficacy against this pathogen . The mechanism is thought to involve inhibition of key bacterial enzymes.

Anticancer Activity

The anticancer potential of compounds containing the pyrazole scaffold has been extensively investigated. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The mechanism involves the induction of apoptosis and cell cycle arrest, attributed to their ability to modulate signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialMycobacterium tuberculosisInhibition of growth
AnticancerMDA-MB-231 (breast cancer)Induction of apoptosis
AnticancerHepG2 (liver cancer)Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease processes, thereby inhibiting their function . The binding affinity varies with structural modifications, indicating that careful design can optimize therapeutic effects.

Case Studies

  • Antitubercular Activity : A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and tested them against M. tuberculosis. The most active derivative demonstrated an MIC (minimum inhibitory concentration) comparable to standard antitubercular drugs, suggesting potential for further development .
  • Cancer Cell Proliferation : In vitro assays on several cancer cell lines showed that this compound derivatives significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of the methoxy group in enhancing anticancer activity .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]pyridine

InChI

InChI=1S/C15H13N3O/c1-19-12-7-5-11(6-8-12)14-10-15(18-17-14)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18)

InChI Key

LLXGOVUAPPQFJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3

Origin of Product

United States

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